

An In-depth Technical Guide on the Sesquiterpene Classification of (+)-Mayurone

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Compound of Interest

Compound Name: (+)-Mayurone

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Abstract

(+)-Mayurone is a naturally occurring tricyclic nor-sesquiterpenoid ketone. Its classification is derived from its biosynthetic origin from a C15 farnesyl pyrophosphate precursor and its characteristic thujopsene-type carbon skeleton, which has undergone oxidative degradation to lose one carbon atom. This technical guide provides a comprehensive overview of the classification, structural elucidation, and biosynthesis of **(+)-Mayurone**, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its biosynthetic pathway and the logical workflow for its structural determination.

Classification and Structure

(+)-Mayurone is classified as a tricyclic nor-sesquiterpenoid. This classification can be broken down as follows:

- Terpenoid: A large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units.

- Sesquiterpenoid: A subclass of terpenoids that are formally derived from three isoprene units and have the molecular formula $C_{15}H_{24}$.^[1]
- Nor-sesquiterpenoid: A sesquiterpenoid that has lost one or more carbon atoms through a degradation process, typically oxidation.^[2] In the case of **(+)-Mayurone**, its $C_{14}H_{22}O$ molecular formula indicates the loss of one carbon atom from a C15 precursor.^[1]
- Tricyclic: The carbon skeleton of the molecule is arranged in three fused rings.

The chemical structure of **(+)-Mayurone** is based on the thujopsene skeleton, a characteristic feature of many sesquiterpenoids found in coniferous plants.^{[3][4]} Its systematic IUPAC name is (1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[*g*]naphthalen-2-one.^[1]

Table 1: Chemical and Physical Properties of **(+)-Mayurone**

Property	Value	Reference
Molecular Formula	$C_{14}H_{22}O$	^[1]
Molecular Weight	206.32 g/mol	^[1]
IUPAC Name	(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[<i>g</i>]naphthalen-2-one	^[1]
Synonyms	(+)-15-nor-4-thujopsen-3-one	^[1]
Skeleton Type	Thujopsene	^[3]
Classification	Tricyclic Nor-sesquiterpenoid	^[2]

Structural Elucidation

The structure of **(+)-Mayurone** has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) for separation from complex essential oil mixtures.

Spectroscopic Data

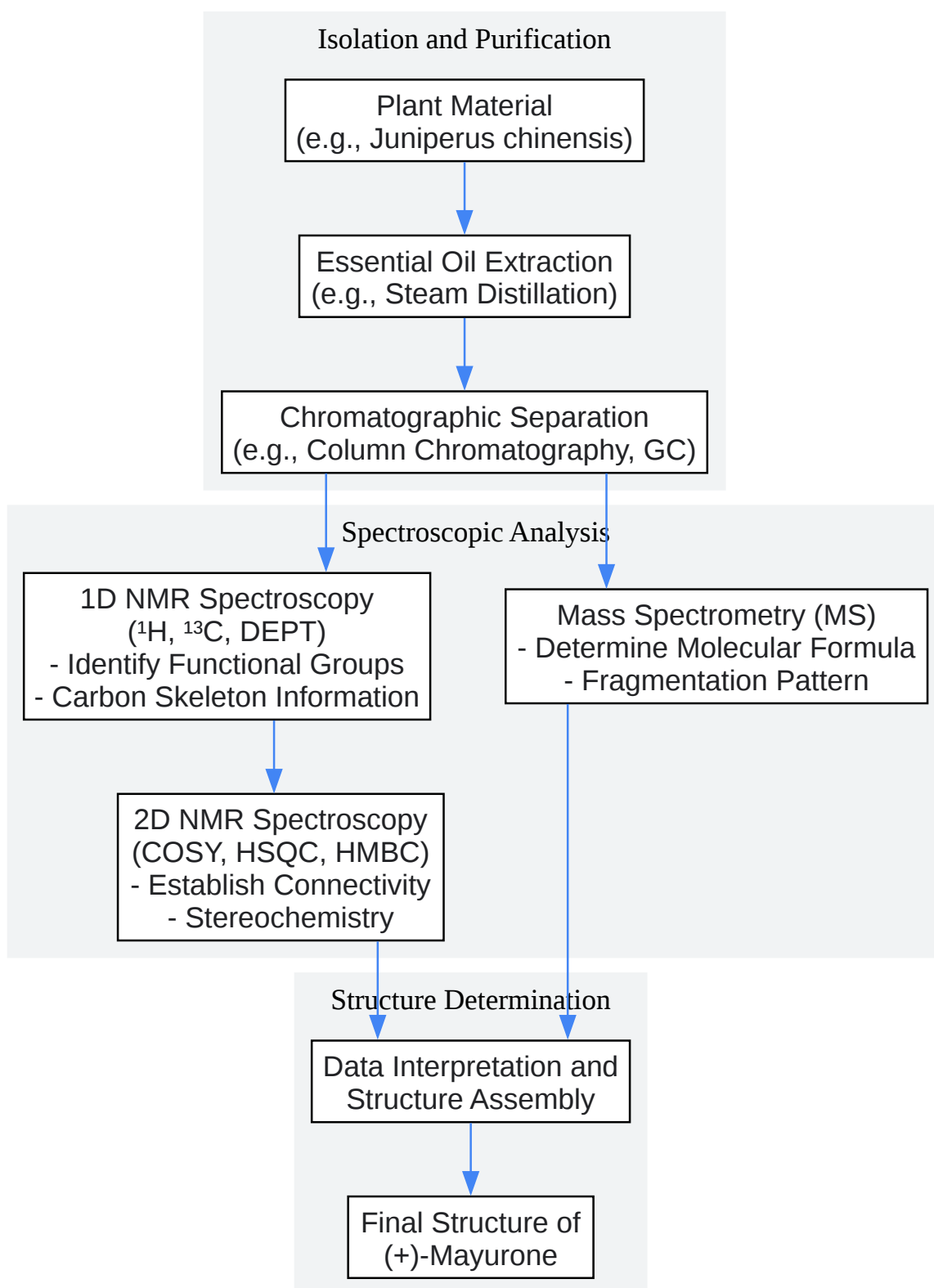
Table 2: Key Spectroscopic Data for **(+)-Mayurone**

Technique	Key Observations
^1H NMR	Signals corresponding to methyl groups, methylene groups in a cyclic system, and a proton adjacent to a carbonyl group.
^{13}C NMR	Resonances for a carbonyl carbon, quaternary carbons, methine carbons, methylene carbons, and methyl carbons, consistent with the proposed tricyclic structure.
Mass Spec.	A molecular ion peak (M^+) consistent with the molecular formula $\text{C}_{14}\text{H}_{22}\text{O}$, along with a characteristic fragmentation pattern.

Note: Specific chemical shift values (δ) in ppm for ^1H and ^{13}C NMR and the mass-to-charge ratios (m/z) of major fragments in the mass spectrum are crucial for unambiguous identification. While a comprehensive public database with this specific information for **(+)-Mayurone** is not readily available in the initial search, these are the types of data that would be presented in a primary literature source detailing its isolation and characterization.

Logical Workflow for Structure Elucidation

The process of determining the structure of a natural product like **(+)-Mayurone** follows a logical sequence of experimental and analytical steps.



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Figure 1: Workflow for the structural elucidation of **(+)-Mayurone**.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of **(+)-Mayurone** from a plant source like *Juniperus chinensis*.^{[3][4][5]}

Isolation of Essential Oil

- **Plant Material Collection and Preparation:** Fresh aerial parts (leaves and twigs) of *Juniperus chinensis* are collected. The material is then air-dried in the shade for several days to reduce moisture content.
- **Hydrodistillation:** The dried plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at 4°C until analysis.^{[6][7]}

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

- **Sample Preparation:** The essential oil is diluted in a suitable solvent (e.g., n-hexane or ethanol) to a concentration of approximately 1% (v/v).
- **GC Conditions:**
 - **Instrument:** A gas chromatograph coupled to a mass spectrometer.
 - **Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
 - **Injector Temperature:** 250°C.
 - **Oven Temperature Program:** Initial temperature of 60°C held for 2 minutes, then ramped at a rate of 3°C/min to 240°C and held for 5 minutes.
- **MS Conditions:**
 - **Ionization Mode:** Electron Impact (EI) at 70 eV.

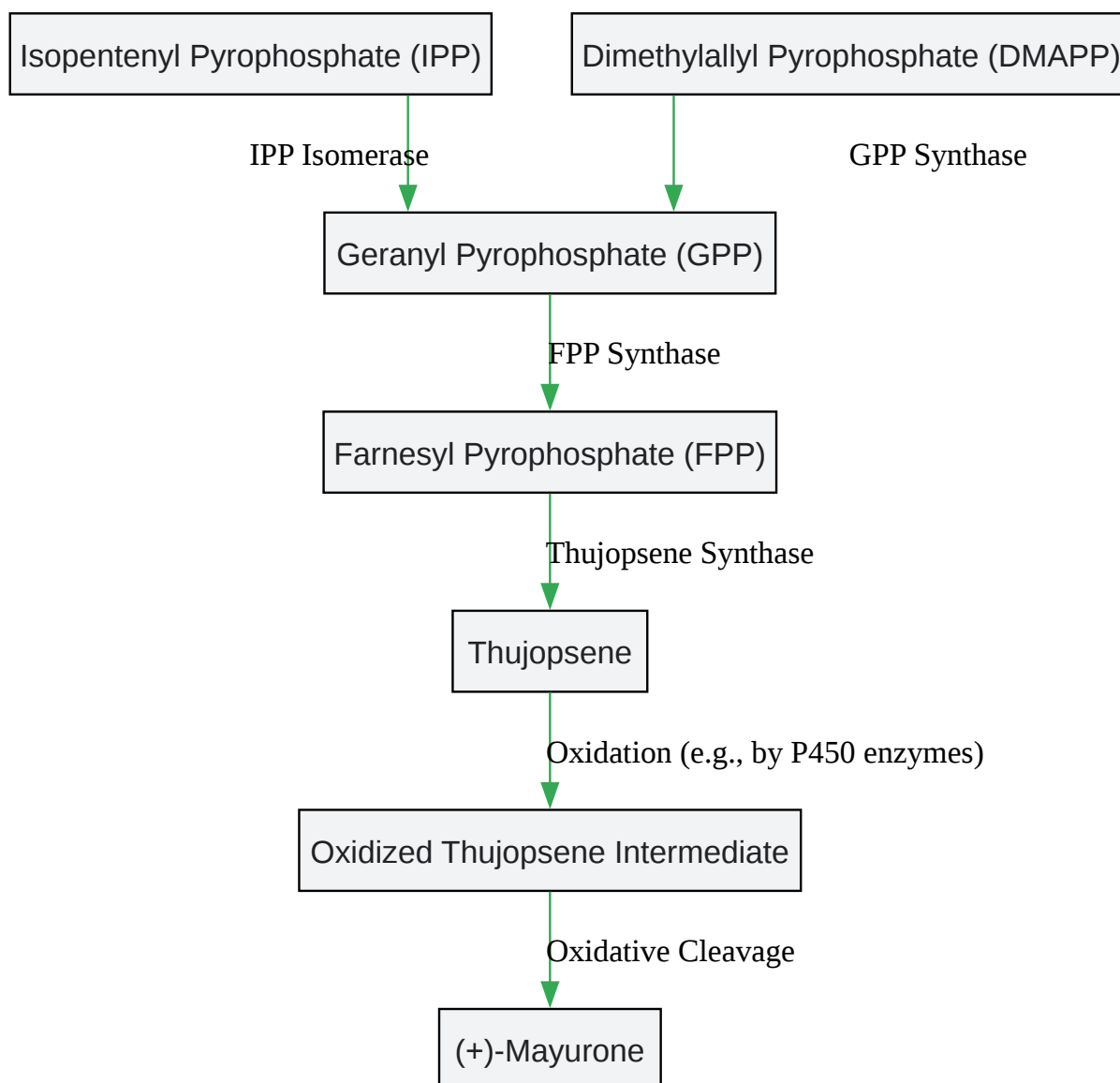
- Mass Range: m/z 40-550.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Component Identification: The components are identified by comparing their retention indices (relative to a homologous series of n-alkanes) and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A purified sample of **(+)-Mayurone** (obtained through preparative chromatography) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- 1D NMR (¹H and ¹³C):
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: Standard parameters are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.
 - ¹³C NMR: A proton-decoupled spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

Biosynthesis of (+)-Mayurone

The biosynthesis of **(+)-Mayurone** begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.



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Figure 2: Proposed biosynthetic pathway of **(+)-Mayurone**.

The key steps in the biosynthesis are:

- Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate.[9]
- Cyclization to Thujopsene: FPP undergoes a complex cyclization cascade catalyzed by the enzyme thujopsene synthase to form the characteristic tricyclic thujopsene skeleton.[10]
- Oxidative Modification: The thujopsene skeleton is then believed to be modified by a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases.[11]
- Formation of the Nor- skeleton: An oxidative cleavage of a C-C bond results in the loss of one carbon atom, leading to the C14 nor-sesquiterpenoid skeleton of **(+)-Mayurone**. The exact enzymatic machinery for this final step is still under investigation but is a recognized pathway for the formation of nor-terpenoids.[2]

Conclusion

(+)-Mayurone is a tricyclic nor-sesquiterpenoid with a thujopsene-type carbon framework. Its structural elucidation relies on a combination of chromatographic separation and spectroscopic analysis, particularly GC-MS and multidimensional NMR. The biosynthesis of **(+)-Mayurone** proceeds from farnesyl pyrophosphate through the action of thujopsene synthase, followed by oxidative modifications that result in the loss of a carbon atom. This technical guide provides a foundational understanding of the classification, structure, and biosynthesis of **(+)-Mayurone**, which is essential for researchers in natural product chemistry, chemical ecology, and drug discovery. The detailed experimental protocols serve as a practical reference for the isolation and characterization of this and similar compounds.

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